Cas no 95656-86-3 (Tert-butyl N-(2-hydroxypropyl)carbamate)

Tert-butyl N-(2-hydroxypropyl)carbamate structure
95656-86-3 structure
Product Name:Tert-butyl N-(2-hydroxypropyl)carbamate
Número CAS:95656-86-3
MF:C8H17NO3
Megavatios:175.225482702255
MDL:MFCD02093569
CID:799678
PubChem ID:9920508
Update Time:2024-10-25

Tert-butyl N-(2-hydroxypropyl)carbamate Propiedades químicas y físicas

Nombre e identificación

    • 1-(BOC-AMINO)-2-PROPANOL
    • Carbamic acid, N-(2-hydroxypropyl)-, 1,1-dimethylethyl ester
    • tert-Butyl (2-hydroxypropyl)carbamate
    • tert-butyl 2-hydroxypropylcarbamate
    • tert-Butyl N-(2-hydroxypropyl) carbamate
    • (+/-)-1-(N-tert-Butoxycarbonylamino)propan-2-ol
    • (+/-)-1-(tert-butoxycarbonylamino)propan-2-ol
    • (+/-)-tert-butyl (2-hydroxypropyl)carbamate
    • 1-t-butoxycarbonylamino-2-propanol
    • N-Boc-1-amino-2-propanol
    • N-tert-butoxycarbonyl-2-hydroxypropylamine
    • 1-(tert-Butoxycarbonylamino)-2-propanol
    • N-(2-Hydroxypropyl)carbamic Acid tert-Butyl Ester
    • Tert-butyl N-(2-hydroxypropyl)carbamate
    • tert-ButylN-(2-hydroxypropyl)carbamate
    • (2-Hydroxy-propyl)-carbamic acid tert-butyl ester
    • tert-butyl N-[(2R)-2-hydroxypropyl]carbamate
    • tert-Butyl (S)-(2-hydroxypropyl)carbamate
    • tert-butyl N-[(2S)-2-hydroxypropyl]carbamate
    • 1,1-Dimethylethyl N-(2-hydroxypropyl)carbamate (ACI)
    • Carbamic acid, (2-hydroxypropyl)-, 1,1-dimethylethyl ester (9CI)
    • (2-Hydroxypropyl)carbamic acid tert-butyl ester
    • 1-((tert-Butoxycarbonyl)amino)-2-propanol
    • SB44726
    • tert-Butyl(2-hydroxypropyl)carbamate
    • Carbamic acid,N-(2-hydroxypropyl)-,1,1-dimethylethyl ester
    • Carbamic acid, (2-hydroxypropyl)-, 1,1-dimethylethyl ester
    • MFCD04974340
    • AKOS009531792
    • [rac]-(2-hydroxy-propyl)-carbamic acid tert-butyl ester
    • DB-005481
    • SY052818
    • (S)-1-(Boc-amino)-2-propanol
    • SY096833
    • (2-hydroxy-propyl)-carbamic acid t-butyl ester
    • MFCD04974338
    • DTXSID90432795
    • DS-16462
    • tert-butyl N-(2-hydroxypropyl)-carbamate
    • SCHEMBL223317
    • tert-Butyl N-(2-hydroxypropyl)carbamate, 98%
    • ALBB-030107
    • CS-0046742
    • EN300-95742
    • 95656-86-3
    • rac-2-hydroxy-propyl-carbamic acid tert-butyl ester
    • SY096832
    • tert-butyl-N-(2-hydroxypropyl)carbamate
    • tert-Butyl 2-hydroxypropylcarbamate, AldrichCPR
    • MFCD02093569
    • B2418
    • SB44717
    • MDL: MFCD02093569
    • Renchi: 1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)
    • Clave inchi: YNJCFDAODGKHAV-UHFFFAOYSA-N
    • Sonrisas: O=C(NCC(C)O)OC(C)(C)C

Atributos calculados

  • Calidad precisa: 175.12100
  • Masa isotópica única: 175.12084340g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 4
  • Complejidad: 151
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 58.6
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: 2
  • Xlogp3: 0.7

Propiedades experimentales

  • Color / forma: 未确定
  • Denso: 1.02
  • índice de refracción: 1.4450-1.4490
  • PSA: 58.56000
  • Logp: 1.28280
  • Disolución: 未确定

Tert-butyl N-(2-hydroxypropyl)carbamate Información de Seguridad

  • Palabra de señal:warning
  • Instrucciones de peligro: H303+H313+H333
  • Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
  • Código de categoría de peligro: 25-41
  • Instrucciones de Seguridad: 26-39
  • Señalización de mercancías peligrosas: T
  • Condiciones de almacenamiento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Tert-butyl N-(2-hydroxypropyl)carbamate Datos Aduaneros

  • Código HS:2924199090
  • Datos Aduaneros:

    中国海关编码:

    2924199090

    概述:

    2924199090. 其他无环酰胺(包括无环氨基甲酸酯)(包括其衍生物及盐). 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途, 包装

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Tert-butyl N-(2-hydroxypropyl)carbamate PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Fluorochem
228352-1g
tert-Butyl (2-hydroxypropyl)carbamate
95656-86-3 95%
1g
£22.00 2022-02-28
Fluorochem
228352-5g
tert-Butyl (2-hydroxypropyl)carbamate
95656-86-3 95%
5g
£84.00 2022-02-28
Fluorochem
228352-10g
tert-Butyl (2-hydroxypropyl)carbamate
95656-86-3 95%
10g
£155.00 2022-02-28
Fluorochem
228352-25g
tert-Butyl (2-hydroxypropyl)carbamate
95656-86-3 95%
25g
£242.00 2022-02-28
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162618-5G
Tert-butyl N-(2-hydroxypropyl)carbamate
95656-86-3 98%
5g
¥466.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T162618-25G
Tert-butyl N-(2-hydroxypropyl)carbamate
95656-86-3 98%
25g
¥1864.90 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X20875-1g
tert-Butyl (2-hydroxypropyl)carbamate
95656-86-3 95%
1g
¥80.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X20875-250mg
tert-Butyl (2-hydroxypropyl)carbamate
95656-86-3 95%
250mg
¥33.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X20875-5g
tert-Butyl (2-hydroxypropyl)carbamate
95656-86-3 95%
5g
¥191.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X20875-100g
tert-Butyl (2-hydroxypropyl)carbamate
95656-86-3 95%
100g
¥3792.0 2024-07-18

Tert-butyl N-(2-hydroxypropyl)carbamate Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  5 h, 30 °C
Referencia
Preparation of azepanylsulfonyl diarylamides and related compounds for mono- and combination therapy of hepatitis B infections
, United States, , ,

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  5 h, 30 °C
Referencia
Preparation of azepane derivatives and methods of treating hepatitis B infections
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  0 °C; 2 h, rt
Referencia
Preparation of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one compounds and their use as negative allosteric modulators of mGluR2 receptors
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Solvents: Methanol ,  Water ;  3 h, rt
Referencia
Preparation of aminobutanoic acid amide derivatives as dipeptidyl peptidase IV (DPPIV) inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 5

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  rt; 18 h, rt
Referencia
Multi-arm polymeric prodrug conjugates of pemetrexed-based compounds as drug delivery systems for lung cancer
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  18 h, 0 °C
Referencia
Synthesis of substituted imidazolines by an Ugi/Staudinger/aza-Wittig sequence
Welsch, Sebastian J.; Umkehrer, Michael; Kalinski, Cedric; Ross, Guenther; Burdack, Christoph; et al, Tetrahedron Letters, 2015, 56(8), 1025-1029

Métodos de producción 7

Condiciones de reacción
1.1 Catalysts: Triethylamine Solvents: Tetrahydrofuran ;  25 °C
Referencia
Chemical blowing agent and thermally expandable thermoplastic composition
, World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  rt → 0 °C; 0 °C; 0.5 h, 0 °C; overnight, rt
Referencia
Preparation of cyanopyrrolidine and cyanothiazolidine derivatives as insulin sensitizers and dipeptidyl peptidase-IV inhibitors
, China, , ,

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Methanol ;  rt; 30 min, 60 °C
Referencia
Process for the preparation of enantiopure 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción
1.1 Solvents: Acetonitrile ;  rt; 3 h, rt
Referencia
A Deeper Insight into the Postpolymerization Modification of Polypenta Fluorophenyl Methacrylates to Poly(N-(2-Hydroxypropyl) Methacrylamide)
Mohr, Nicole; Barz, Matthias; Forst, Romina; Zentel, Rudolf, Macromolecular Rapid Communications, 2014, 35(17), 1522-1527

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  overnight, rt
Referencia
Enantioselective synthesis of aziridines using asymmetric transfer hydrogenation as a precursor for chiral derivatives used as bonding agent for rocket solid propellants
Kawamoto, Aparecida M.; Wills, Martin, Quimica Nova, 2002, 25(6), 921-925

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Referencia
Enantioselective synthesis of β-hydroxy amines and aziridines using asymmetric transfer hydrogenation of α-amino ketones
Kawamoto, Aparecida M.; Wills, Martin, Journal of the Chemical Society, 2001, (16), 1916-1928

Métodos de producción 13

Condiciones de reacción
1.1 Solvents: Ethanol ;  12 h, rt
Referencia
Hydrogen-Bonding-Driven Enantioselective Resolution against the Kazlauskas Rule To Afford γ-Amino Alcohols by Candida rugosa Lipase
Min, Bora; Park, Jeemin; Sim, Yong-Kyun; Jung, Suhyun; Kim, Seong-Ho; et al, ChemBioChem, 2015, 16(1), 77-82

Métodos de producción 14

Condiciones de reacción
1.1 Solvents: Tetrahydrofuran ,  Water ;  2 h, 23 °C
Referencia
Hexahydro-1H-Isoindolinone-Like Scaffolds from Electronically Deactivated and Sterically Hindered Dienes: Synthesis in the Context of Muironolide A
Olson, Christopher A.; Shaner, Courtnay E.; Roche, Sydney C.; Ferrence, Gregory M.; Mitchell, T. Andrew, Synthesis, 2015, 47(18), 2756-2766

Métodos de producción 15

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  15 min, 0 °C; 0 °C → rt; 18 h, rt
Referencia
SnAP reagents for the synthesis of piperazines and morpholines
Luescher, Michael U.; Vo, Cam-Van T.; Bode, Jeffrey W., Organic Letters, 2014, 16(4), 1236-1239

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, 20 °C
Referencia
Polyfluorinated arylpyrazolopyrimidine compounds acting as Bruton's tyrosine kinase inhibitors and their preparation
, United States, , ,

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  16 h, 20 °C
1.2 Reagents: Sodium chloride Solvents: Water
Referencia
Polyfluorinated pyrazolopyrimidines as Bruton's tyrosine kinase inhibitors useful in treatment of various disease and their preparation
, World Intellectual Property Organization, , ,

Tert-butyl N-(2-hydroxypropyl)carbamate Raw materials

Tert-butyl N-(2-hydroxypropyl)carbamate Preparation Products

Tert-butyl N-(2-hydroxypropyl)carbamate Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:95656-86-3)Tert-butyl N-(2-hydroxypropyl)carbamate
Número de pedido:A11163
Estado del inventario:in Stock
Cantidad:25g/100g
Pureza:99%
Información sobre precios actualizada por última vez:Thursday, 29 August 2024 21:12
Precio ($):191.0/762.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:95656-86-3)Tert-butyl N-(2-hydroxypropyl)carbamate
A11163
Pureza:99%/99%
Cantidad:25g/100g
Precio ($):191.0/762.0